2-(2-Bromo-4-fluorophenoxy)propanoic acid

P2X7 receptor antagonist inflammation

Researchers need halogenated building blocks with validated bioactivity, not untested analogs. This compound offers defined P2X7/P2X4 antagonism (IC50 4.02/4.53 µM) vs. positional isomers. Key advantages: - Defined dual-purinoceptor antagonism (P2X7/P2X4) for selectivity profiling - Carboxylic acid & halogenated aryl ring for amide/esterification/cross-coupling - ACCase scaffold potential; logP differentiation from de-bromo analog Procurement: ≥98% purity, standard R&D packaging, global delivery.

Molecular Formula C9H8BrFO3
Molecular Weight 263.062
CAS No. 1579-73-3
Cat. No. B2442680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4-fluorophenoxy)propanoic acid
CAS1579-73-3
Molecular FormulaC9H8BrFO3
Molecular Weight263.062
Structural Identifiers
SMILESCC(C(=O)O)OC1=C(C=C(C=C1)F)Br
InChIInChI=1S/C9H8BrFO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13)
InChIKeyWXJIPVMABXYFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-4-fluorophenoxy)propanoic acid Overview


2-(2-Bromo-4-fluorophenoxy)propanoic acid (CAS 1579-73-3) is a halogenated aryloxyphenoxypropionic acid derivative with the molecular formula C9H8BrFO3 and a molecular weight of 263.06 g/mol . It features a propanoic acid backbone linked to a phenoxy ring substituted at the ortho (2-) position with bromine and the para (4-) position with fluorine. The compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and agrochemical research .

Scaffold type Aryloxyphenoxypropionic acid
Functional handle Carboxylic acid for coupling reactions
Research context P2X receptor antagonist profiling, ACCase inhibitor discovery

2-(2-Bromo-4-fluorophenoxy)propanoic acid vs. Structural Analogs


Substituting 2-(2-bromo-4-fluorophenoxy)propanoic acid with closely related analogs such as 2-(4-bromo-2-fluorophenoxy)propanoic acid or 2-(2-bromo-4-fluorophenoxy)acetic acid is scientifically inadvisable due to significant differences in receptor affinity, lipophilicity, and steric/electronic profiles. Even minor positional shifts in halogen substitution can drastically alter biological activity [1] and physicochemical properties like logP , directly impacting target engagement, membrane permeability, and overall performance in screening or synthesis workflows.

Positional halogen shift

Moving Br/F positions may significantly alter receptor affinity and logP, limiting direct replacement.

Acetic acid analog

Lower lipophilicity (ΔlogP -0.39) may reduce membrane permeability compared to the propanoic acid scaffold.

Target engagement mismatch

Structural analogs may fail to reproduce P2X7/P2X4 activity profiles, requiring re-validation in screening workflows.

2-(2-Bromo-4-fluorophenoxy)propanoic acid: Evidence vs. Analogs


P2X7 Antagonism vs. De-Bromo Analog

2-(2-Bromo-4-fluorophenoxy)propanoic acid exhibits a 3.9-fold higher potency as a human P2X7 receptor antagonist compared to its de-bromo analog, 2-(4-fluorophenoxy)propanoic acid [1].

P2X7 Antagonism vs. De-Bromo Analog
Head-to-head
IC50: 4.02 µM vs 15.8 µM (3.9-fold lower)
Supports P2X7 antagonism profiling
Human P2X7 expressed in 1321N1 cells; FLIPR Ca2+ flux assay
P2X7 receptor antagonist inflammation

P2X4 Receptor Activity Profile

The compound demonstrates moderate P2X4 receptor antagonism, providing a defined baseline for selectivity profiling [1].

P2X4 Receptor Activity
Supporting evidence
IC50: 4.53 µM
Allows P2X4 selectivity assessment
Same assay platform, human P2X4 receptor
P2X4 receptor neuropathic pain ion channel

Lipophilicity vs. Acetic Acid Analog

The propanoic acid scaffold in the target compound confers a higher logP (2.44) compared to its acetic acid analog (2-(2-bromo-4-fluorophenoxy)acetic acid, logP 2.05) [1].

Lipophilicity vs. Acetic Acid Analog
Cross-study comparable
logP 2.44 vs 2.05 (Δ +0.39)
May influence membrane permeability context
Computed partition coefficient; experimental validation advised
logP lipophilicity ADME

ACCase Inhibitor Potential

As a member of the aryloxyphenoxypropionic acid (AOPP) class, 2-(2-bromo-4-fluorophenoxy)propanoic acid is structurally related to established acetyl-CoA carboxylase (ACCase) inhibitors [1].

ACCase Inhibitor Potential
Class-level
AOPP class member; no direct data
Supports ACCase inhibitor scaffold research
Requires direct assay validation; reference IC50 from haloxyfop
ACCase inhibitor herbicide agrochemical

Applications of 2-(2-Bromo-4-fluorophenoxy)propanoic acid


P2X7 Antagonist Screening & Lead Optimization

Leverage the compound's validated P2X7 antagonist activity (IC50 4.02 µM) [1] as a starting point for structure-activity relationship (SAR) studies. Its distinct potency compared to the de-bromo analog enables rational design of next-generation anti-inflammatory agents.

P2X4/P2X7 Selectivity Probe Development

Utilize the compound's defined P2X4 antagonism (IC50 4.53 µM) [1] alongside its P2X7 data to build selectivity profiles. This is valuable for dissecting purinergic signaling pathways in neuropathic pain and neurodegenerative disease models.

ACCase Inhibitor Lead Scaffold

Based on its aryloxyphenoxypropionic acid backbone [2], the compound serves as a viable scaffold for synthesizing new ACCase inhibitors. Its bromine and fluorine substituents can be modified to optimize herbicidal potency and selectivity against resistant weed biotypes.

Building Block for Medicinal Chemistry Libraries

The compound's carboxylic acid moiety and halogenated aryl ring make it a versatile intermediate for generating diverse chemical libraries via amide coupling, esterification, or cross-coupling reactions .

Application
Selection Property
Validation Focus
P2X7 Antagonist SAR Studies
P2X7 antagonism activity context
Target engagement and selectivity profiling
P2X Purinergic Pathway Research
P2X4/P2X7 dual activity profile
Pathway dissection and off-target assessment
ACCase Inhibitor Scaffold Development
Aryloxyphenoxypropionic acid backbone
Herbicidal potency and selectivity screening
Medicinal Chemistry Library Synthesis
Halogenated carboxylic acid building block
Coupling efficiency and scaffold diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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